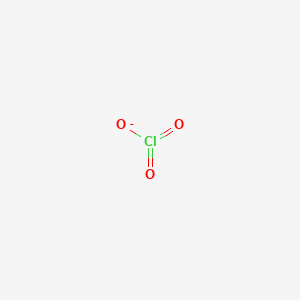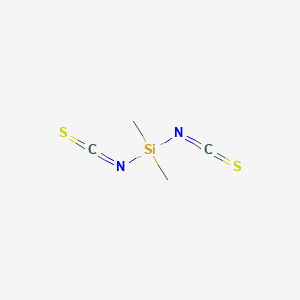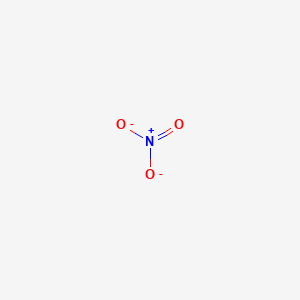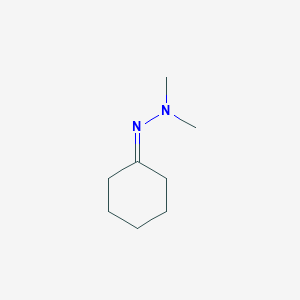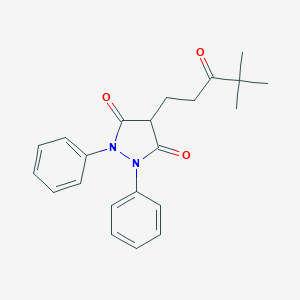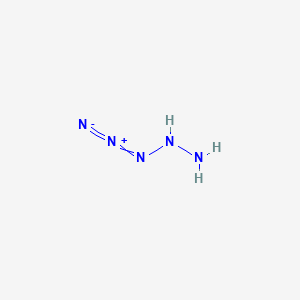
Azidohydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azidohydrazine is a chemical compound with the molecular formula N2H3N3. It is a highly reactive and unstable compound that has found various applications in scientific research. Azidohydrazine is a versatile compound that has been used in the synthesis of various organic compounds, and it has also been used to study the mechanism of action of different biological systems.
Applications De Recherche Scientifique
Azidohydrazine has found various applications in scientific research. It has been used in the synthesis of various organic compounds, including azides, triazoles, and tetrazoles. Azidohydrazine has also been used to study the mechanism of action of different biological systems, including enzymes, proteins, and DNA.
Mécanisme D'action
The mechanism of action of azidohydrazine involves the formation of reactive nitrogen species, which can react with various biological molecules. Azidohydrazine can react with proteins and enzymes, leading to the inhibition of their activity. It can also react with DNA, leading to the formation of DNA adducts, which can cause DNA damage and mutations.
Biochemical and Physiological Effects:
Azidohydrazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, carbonic anhydrase, and urease. Azidohydrazine has also been shown to induce DNA damage and mutations, leading to cell death and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Azidohydrazine has several advantages for lab experiments. It is a versatile compound that can be used in the synthesis of various organic compounds, and it has also been used to study the mechanism of action of different biological systems. However, azidohydrazine is a highly reactive and unstable compound, and it requires careful handling and storage. It can also be toxic and hazardous, and it requires proper safety precautions.
Orientations Futures
Azidohydrazine has several future directions for scientific research. It can be used in the synthesis of new organic compounds with potential applications in medicine and industry. Azidohydrazine can also be used to study the mechanism of action of different biological systems, including enzymes, proteins, and DNA. Further research is needed to explore the potential applications of azidohydrazine in different fields of science.
Méthodes De Synthèse
Azidohydrazine can be synthesized in various ways. One of the commonly used methods is the reaction of hydrazine hydrate with sodium azide in the presence of sulfuric acid. The reaction proceeds as follows:
N2H4.H2O + NaN3 → N2H3N3 + NaOH + H2O
Another method involves the reaction of hydrazine sulfate with sodium azide in the presence of hydrochloric acid. The reaction proceeds as follows:
N2H4.H2SO4 + NaN3 + HCl → N2H3N3 + NaHSO4 + H2O
Propriétés
Numéro CAS |
14546-44-2 |
|---|---|
Nom du produit |
Azidohydrazine |
Formule moléculaire |
H3N5 |
Poids moléculaire |
73.06 g/mol |
InChI |
InChI=1S/H3N5/c1-3-5-4-2/h3H,1H2 |
Clé InChI |
DHIGSAXSUWQAEI-UHFFFAOYSA-N |
SMILES |
NNN=[N+]=[N-] |
SMILES canonique |
NNN=[N+]=[N-] |
Autres numéros CAS |
14546-44-2 |
Synonymes |
azidohydrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





